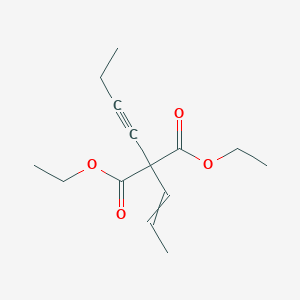![molecular formula C15H25NO3 B14297845 Tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate CAS No. 112020-12-9](/img/structure/B14297845.png)
Tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-acetyl-9-azabicyclo[421]nonane-9-carboxylate is a complex organic compound with a unique bicyclic structure This compound is characterized by its tert-butyl ester group, an acetyl group, and a 9-azabicyclo[421]nonane core
Preparation Methods
The synthesis of tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cycloaddition of N-carbocholesteroxyazepine with functionally substituted terminal alkynes under the action of a cobalt (II) acetylacetonate catalytic system . This method yields 9-azabicyclo[4.2.1]nona-2,4,7-trienes, which can then be further functionalized to obtain the desired compound.
Chemical Reactions Analysis
Tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Due to its potential pharmacological properties, it is investigated for use in the treatment of neurological disorders and other medical conditions.
Industry: The compound is used in the production of various chemical products and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition.
Comparison with Similar Compounds
Tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate can be compared to other similar compounds, such as:
Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate: This compound has a similar bicyclic structure but differs in its functional groups and chemical properties.
Tert-butyl (3-exo)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride: This compound has a different bicyclic core and is used in different applications.
Tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate: This compound features an additional oxygen atom in its structure, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
CAS No. |
112020-12-9 |
|---|---|
Molecular Formula |
C15H25NO3 |
Molecular Weight |
267.36 g/mol |
IUPAC Name |
tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-10(17)12-7-5-6-11-8-9-13(12)16(11)14(18)19-15(2,3)4/h11-13H,5-9H2,1-4H3 |
InChI Key |
PGFLUYRHRVQZEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCC2CCC1N2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





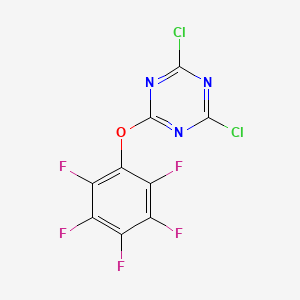
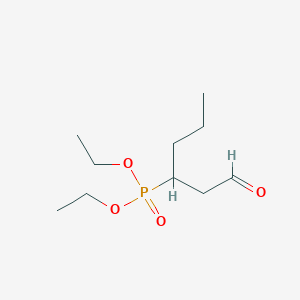
![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)
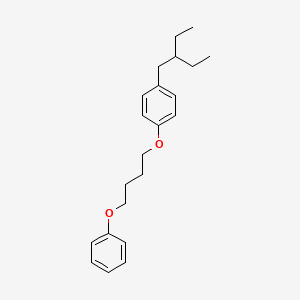
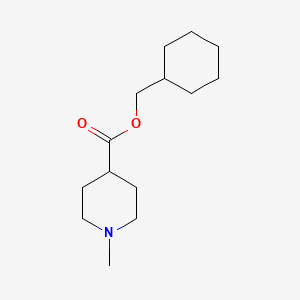
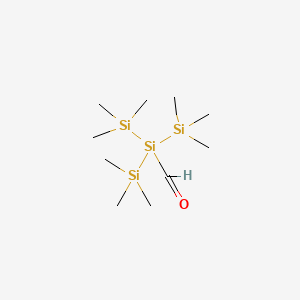
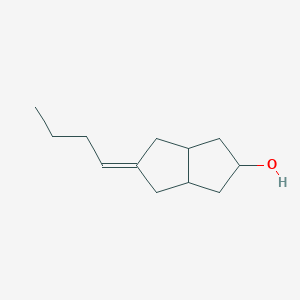
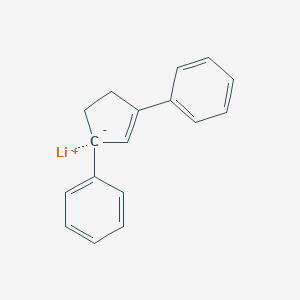
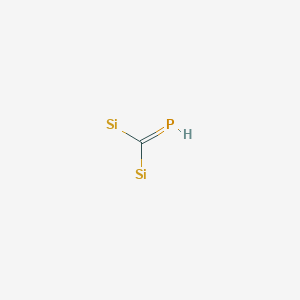
![6-[(Nonadecafluorononyl)oxy]hexanoic acid](/img/structure/B14297818.png)
